molecular formula C6H9BF3K B13471151 Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate

Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate

Cat. No.: B13471151
M. Wt: 188.04 g/mol
InChI Key: APGXHRVAHFVINV-UHFFFAOYSA-N
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Description

Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate is an organotrifluoroborate compound characterized by a terminal alkyne group substituted with two methyl groups and a trifluoroborate (BF₃K) moiety. Organotrifluoroborates are widely used in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to their enhanced stability compared to boronic acids and esters . Their stability allows for functional group manipulation while retaining the carbon-boron bond, making them versatile intermediates in organic synthesis .

Properties

Molecular Formula

C6H9BF3K

Molecular Weight

188.04 g/mol

IUPAC Name

potassium;3,3-dimethylbut-1-ynyl(trifluoro)boranuide

InChI

InChI=1S/C6H9BF3.K/c1-6(2,3)4-5-7(8,9)10;/h1-3H3;/q-1;+1

InChI Key

APGXHRVAHFVINV-UHFFFAOYSA-N

Canonical SMILES

[B-](C#CC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

General Synthesis of Alkynyltrifluoroborates

The foundational approach to synthesizing potassium alkynyltrifluoroborates involves the generation of a terminal alkyne, its subsequent activation, and the formation of the trifluoroborate salt. The process typically proceeds as follows:

  • Preparation of the Terminal Alkyne:
    The starting material is often a terminal alkyne, such as 3,3-dimethylbut-1-yne, which can be synthesized via deprotonation of the corresponding terminal alkyne precursor or through other established methods like the Sonogashira coupling of appropriate halides with terminal alkynes.

  • Formation of the Alkynylboronate Intermediate:
    The terminal alkyne is reacted with a boron source, such as trimethylborate or boron trifluoride derivatives, under basic or catalytic conditions to generate a boronate complex. This step often involves the use of organolithium reagents or Grignard reagents to facilitate the formation of a boron-alkyne bond.

  • Conversion to the Trifluoroborate Salt:
    The boronate intermediate is then treated with potassium hydrogen difluoride (KHF₂) or potassium fluoride (KF) in the presence of an acid or under aqueous conditions to produce the potassium trifluoroborate salt. This step is critical for stabilizing the boron center and rendering the compound air-stable.

Specific Synthetic Route for Potassium (3,3-Dimethylbut-1-yn-1-yl)trifluoroborate

Based on the synthesis outlined in the literature, particularly from VulcanChem and related research, the detailed procedure is as follows:

Step Reagents & Conditions Description
Step 1: Terminal alkyne synthesis Synthesize 3,3-dimethylbut-1-yne via deprotonation of the corresponding halide or through a Sonogashira coupling.
Step 2: Formation of alkynylboronate React the terminal alkyne with a boron reagent such as trimethylborate or via lithiation followed by boron electrophiles to form a boronate complex.
Step 3: Conversion to trifluoroborate Treat the boronate with potassium hydrogen difluoride (KHF₂) in aqueous or alcoholic media to produce the potassium trifluoroborate salt.

This method ensures high yield, stability, and purity, making it suitable for subsequent cross-coupling applications.

Alternative Green and Atom-Economical Methods

Recent advances have focused on greener synthesis routes, utilizing less hazardous boron sources such as tetrahydroxydiboron or tetrakis(dimethylamino)diboron. These reagents can be used in the presence of suitable catalysts and under milder conditions to generate the desired potassium trifluoroborate salts with improved atom economy and reduced environmental impact.

Summary of Key Data for the Compound

Property Data
Molecular Formula C₆H₉BF₃K
Molecular Weight 188.04 g/mol
IUPAC Name Potassium; 3,3-dimethylbut-1-ynyl(trifluoro)boranuide
Standard InChI InChI=1S/C₆H₉BF₃.K/c1-6(2,3)4-5-7(8,9)10;/h1-3H₃;/q-1;+1
SMILES B-(F)(F)F.[K+]

Applications and Significance

The synthesized this compound serves as a versatile reagent in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions. Its stability and reactivity profile make it an ideal candidate for constructing complex molecules, including pharmaceuticals and advanced materials.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound serves as a critical partner in metal-catalyzed cross-coupling reactions, enabling efficient bond formation between sp-hybridized carbons and aryl/alkenyl partners.

Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki-Miyaura reactions, the trifluoroborate group undergoes transmetalation with aryl halides. For example:

R-X+BF3K-C≡C-C(CH3)2Pd(PPh3)4,BaseR-C≡C-C(CH3)2+KBF3+HX\text{R-X} + \text{BF}_3\text{K-C≡C-C(CH}_3\text{)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{R-C≡C-C(CH}_3\text{)}_2 + \text{KBF}_3 + \text{HX}

Key factors influencing reactivity include:

  • Steric effects : The 3,3-dimethyl group impedes undesired side reactions by shielding the boron center.

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, dioxane) improve yields by stabilizing ionic intermediates .

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Substrate (R-X)CatalystYield (%)Reference
4-BromotoluenePdCl₂(dppf)92
2-IodonaphthaleneNiCl₂(PPh₃)₂85

Hydroboration and Functionalization

The compound participates in regioselective hydroboration with conjugated diynes under ruthenium catalysis. For example:

Ru(CO)Cl(H)(PPh3)3+HC≡C-C≡C-RRu-alkynyl intermediateBorylationR-C≡C-BF3K\text{Ru(CO)Cl(H)(PPh}_3\text{)}_3 + \text{HC≡C-C≡C-R} \rightarrow \text{Ru-alkynyl intermediate} \xrightarrow{\text{Borylation}} \text{R-C≡C-BF}_3\text{K}

Key Observations :

  • Syn-addition : Boron attaches to the less hindered carbon in anti-Markovnikov fashion .

  • Steric control : Bulky substituents on diynes (e.g., trimethylsilyl) direct selectivity toward internal carbons (up to 74:26 ratio) .

Table 2: Hydroboration Selectivity with Varying Substituents

Diyne Substituent (R)Internal:Terminal RatioCatalyst
Ph58:42Ru(CO)Cl(H)(PPh₃)₃
TMS (trimethylsilyl)74:26Ru(CO)Cl(H)(PPh₃)₃

Copper-Mediated Alkynylation

Under copper catalysis, the compound couples with amides to form ynamides, a class of compounds with applications in heterocycle synthesis:

Amide-NH+BF3K-C≡C-C(CH3)2CuI, K2CO3Amide-N-C≡C-C(CH3)2\text{Amide-NH} + \text{BF}_3\text{K-C≡C-C(CH}_3\text{)}_2 \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{Amide-N-C≡C-C(CH}_3\text{)}_2

Optimized Conditions :

  • Base : K₂CO₃ in dioxane (reflux, 12 h).

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand .

Mechanistic Insights

The trifluoroborate group facilitates reactivity through:

  • Electrophilic activation : Fluorine atoms increase boron’s electrophilicity, enhancing transmetalation rates.

  • Stability : The K⁺ counterion stabilizes the borate anion, preventing premature hydrolysis .

Proposed Cross-Coupling Mechanism :

  • Oxidative addition of aryl halide to Pd⁰.

  • Transmetalation with trifluoroborate via a four-membered transition state.

  • Reductive elimination to form the C–C bond .

Reaction Limitations and Mitigations

ChallengeSolution
Sensitivity to moistureUse anhydrous solvents (e.g., THF)
Low solubility in non-polar mediaAdd polar cosolvents (e.g., DMSO)
Competing homocouplingOptimize catalyst loading (1–5 mol%)

Comparison with Similar Compounds

Structural and Stability Comparisons

a. Potassium Alkenyl/Aryl Trifluoroborates Compounds like potassium styryl trifluoroborate (used in synthesizing trans-4-cyanostilbene with 80% yield ) and potassium vinyl trifluoroborate (76% yield in coupling reactions ) share the BF₃K group but differ in hybridization (alkene vs. alkyne). The alkyne group in the target compound may confer distinct reactivity in radical additions or hydrogenations .

b. Potassium (2,3-Difluorobenzyl)trifluoroborate
This compound (C₇H₅BF₅·K) is employed in pharmaceuticals and material science for its fluorinated aromatic system . Unlike the alkyne-based target compound, its benzyl group enables electrophilic aromatic substitution, expanding its utility in drug design.

c.

d. Boronic Acids and Esters
Trifluoroborates are more stable than boronic acids (e.g., phenylboronic acid) and esters, which require anhydrous conditions. For instance, potassium trifluoroborates tolerate aqueous conditions in Suzuki couplings, whereas boronic acids often require base optimization to minimize protodeboronation .

Reactivity in Cross-Coupling Reactions

a. Catalyst Compatibility
The target compound’s performance in Suzuki couplings may parallel other trifluoroborates. For example:

  • Potassium alkenyltrifluoroborates achieve >95% yield with XPhos-Pd-G2 (0.5 mol% loading) .
  • Aryl trifluoroborates require fluoride generation in situ for efficient transmetalation, a mechanism shared by the target compound .

b. Reaction Scope

  • Allylation: Potassium allyl trifluoroborate reacts mechanochemically with aldehydes (70% yield) . The target compound’s alkyne group may enable similar reactions under photoredox conditions .

Data Tables

Table 1: Yields in Cross-Coupling Reactions

Compound Reaction Partner Catalyst Yield Reference
Potassium Styryl Trifluoroborate 4-Bromobenzonitrile Pd/XPhos 80%
Potassium Vinyl Trifluoroborate 4-Bromobenzonitrile Et₃N 76%
Potassium Allyl Trifluoroborate p-Nitrobenzaldehyde Mechanochemical 70%

Table 2: Stability and Reactivity

Compound Key Feature Advantage Limitation
Potassium (Target Compound) Terminal alkyne Versatile in cycloadditions Sensitive to over-reduction
Potassium (2,3-Difluorobenzyl)trifluoroborate Aromatic fluorination Drug design compatibility Limited to aryl couplings
Boronic Acids Low molecular weight Broad commercial availability Prone to protodeboronation

Biological Activity

Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate is a member of the trifluoroborate family, which has gained attention in organic synthesis and medicinal chemistry due to its unique properties. This compound is particularly notable for its potential biological activities, including anti-inflammatory and anti-cancer effects, as well as its role in various biochemical pathways.

This compound is characterized by the following chemical structure:

K[C5H7BF3]\text{K}[\text{C}_5\text{H}_7\text{BF}_3]

This compound features a trifluoroborate group that enhances its reactivity in various chemical reactions, particularly in cross-coupling reactions involving alkynes.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that compounds containing trifluoroborate groups can modulate inflammatory responses. For instance, studies have shown that certain alkynyltrifluoroborates exhibit significant inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with immune cell activation and cytokine production .

2. Antitumor Activity

This compound has been investigated for its potential antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, it has been shown to downregulate key proteins involved in tumor growth and survival pathways .

3. Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Notably, it has been reported to affect Janus kinase (JAK) signaling pathways, which are crucial in many inflammatory and autoimmune conditions . Additionally, it may influence metabolic pathways related to lipid metabolism and cellular stress responses.

Case Studies

Several case studies highlight the biological implications of this compound:

Case Study 1: Inhibition of Inflammatory Cytokines
A study evaluated the effects of this compound on TNF-alpha-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with this compound, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy
In a xenograft model of breast cancer, administration of this compound led to a marked decrease in tumor size compared to control groups. The study reported that the compound induced apoptosis in tumor cells and inhibited angiogenesis .

Data Table: Biological Activities

Biological ActivityEffect ObservedReference
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntitumorInduced apoptosis in cancer cells
Modulation of JAK pathwayInhibition of JAK2 activity

Q & A

Basic: How is Potassium (3,3-dimethylbut-1-yn-1-yl)trifluoroborate synthesized and purified for cross-coupling reactions?

Methodological Answer:
The synthesis typically involves transmetallation or nucleophilic substitution. For example, potassium bromomethyltrifluoroborate can undergo SN2 displacement with alkoxides or organometallic reagents to introduce the 3,3-dimethylbut-1-yn-1-yl group . Key steps include:

  • Reaction Optimization : Use 3 equivalents of alkoxide to ensure complete substitution.
  • Purification : Due to low solubility in organic solvents, continuous Soxhlet extraction with acetone or acetonitrile is employed to isolate the product from inorganic byproducts (e.g., KBr), achieving >95% purity .

Basic: What are the key considerations for handling and stabilizing this compound under different experimental conditions?

Methodological Answer:

  • Moisture Sensitivity : Store at 2–8°C in airtight containers to prevent hydrolysis, which generates boronic acids and fluoride ions .
  • Base Compatibility : Avoid strong bases (e.g., KOH) in aqueous media, as they accelerate protodeboronation. Use mild bases like K2CO3 for pH control .
  • NMR Monitoring : Use 19F^{19}\text{F} and 11B^{11}\text{B} NMR to track hydrolysis or decomposition during reactions .

Basic: How does the trifluoroborate group influence reactivity compared to boronic acids in Suzuki-Miyaura couplings?

Methodological Answer:
The trifluoroborate group enhances stability and reduces side reactions (e.g., homocoupling) by:

  • Slow Release of Boronic Acid : Hydrolysis in situ generates active boronic acid, preventing premature transmetallation .
  • Fluoride-Mediated Catalyst Activation : Endogenous fluoride ions (from BF3_3^- cleavage) activate Pd catalysts by displacing halide ligands, accelerating oxidative addition .
  • Reduced Protodeboronation : Compared to free boronic acids, trifluoroborates minimize protodeboronation by 3–5× under identical conditions .

Advanced: What strategies are effective in minimizing protodeboronation side reactions during cross-coupling?

Methodological Answer:

  • Solvent Selection : Use THF/water (10:1) instead of toluene/water (3:1) to reduce protodeboronation from 55% to <2% .
  • Additive Screening : Introduce KF (1–2 equiv) to stabilize reactive intermediates and suppress boronic acid aggregation .
  • Temperature Control : Perform reactions at 25–40°C; higher temperatures (>60°C) accelerate decomposition .

Advanced: How can stereochemical outcomes be controlled in hydrogenation reactions involving this compound?

Methodological Answer:

  • Catalyst Choice : Use Pd/C with H2_2 for (Z)-selectivity (>98% purity) or switch to Lindlar catalyst for (E)-isomer formation via isomerization .
  • Reaction Monitoring : Track isomerization kinetics using 1H^{1}\text{H} NMR (e.g., alkene proton coupling constants) to optimize reaction quenching .

Advanced: What computational methods are used to study reaction mechanisms involving this reagent?

Methodological Answer:

  • DFT Calculations : Model transmetallation steps to identify rate-limiting barriers (e.g., Pd–B bond formation) .
  • Kinetic Isotope Effects (KIE) : Study H/D exchange in protodeboronation pathways to distinguish between concerted vs. stepwise mechanisms .
  • Fluoride Ion Tracking : Use 19F^{19}\text{F} NMR chemical shift analysis to quantify boronate intermediates (e.g., [RBF2_2(OH)]^-) .

Advanced: How do solvent systems impact the efficiency of cross-coupling reactions?

Methodological Answer:

  • Biphasic Systems (Toluene/Water) : Limited efficiency (55% yield) due to poor boronic acid solubility and phase separation .
  • Polar Aprotic Solvents (THF/Water) : Enhance Pd catalyst stability and boronate solubility, achieving >95% yield .
  • Additive Synergy : Add 10% DMF to THF/water to stabilize Pd(0) intermediates and reduce aggregation .

Advanced: What are the challenges in coupling with aryl chlorides and how to address them?

Methodological Answer:

  • Low Oxidative Addition Reactivity : Use Pd-PEPPSI or BrettPhos ligands to activate aryl chlorides .
  • Byproduct Inhibition : Pre-treat substrates with NaOMe to remove chloride ions, which deactivate Pd catalysts .
  • Microwave Assistance : Apply 100–120°C under microwave irradiation to accelerate slow oxidative addition steps .

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